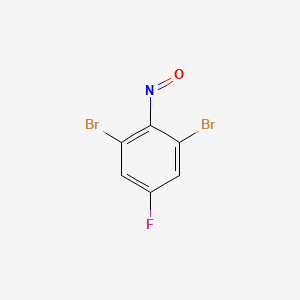

1,3-Dibromo-5-fluoro-2-nitrosobenzene

Description

Properties

Molecular Formula |

C6H2Br2FNO |

|---|---|

Molecular Weight |

282.89 g/mol |

IUPAC Name |

1,3-dibromo-5-fluoro-2-nitrosobenzene |

InChI |

InChI=1S/C6H2Br2FNO/c7-4-1-3(9)2-5(8)6(4)10-11/h1-2H |

InChI Key |

DSJFHTYLNCWNAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=O)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dibromo-5-fluorobenzene followed by the reduction of the nitro group to a nitroso group. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid or other reducing agents like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-nitrosobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield an alkylamino derivative.

Reduction Reactions: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, solvents (ethanol, methanol).

Oxidation: Hydrogen peroxide, potassium permanganate, solvents (water, acetic acid).

Major Products

Substitution: Alkylamino derivatives, thiol-substituted compounds.

Reduction: Amino derivatives.

Oxidation: Nitro derivatives.

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-nitrosobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as liquid crystals and organic semiconductors.

Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-fluoro-2-nitrosobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect biological function. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3-Dibromo-5-fluoro-2-nitrosobenzene with analogous halogenated nitro/nitrosobenzene derivatives:

Key Comparative Insights:

Methoxy substituents (e.g., in 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene) enhance solubility in organic solvents, whereas halogen-rich derivatives like the target compound may exhibit lower solubility .

Substituent Positioning :

- The 1,3-dibromo-5-fluoro arrangement creates steric hindrance and electronic effects distinct from compounds with substituents in para or meta positions. For example, 2-Bromo-4,6-difluoronitrobenzene’s symmetrical fluorine placement may lead to higher melting points due to crystal packing efficiency .

Synthetic Pathways: Synthesis of halogenated nitroso compounds often involves nitrosation of amines or reduction of nitro precursors. In contrast, 3-chloro-4,5-difluoronitrobenzene () is synthesized via sequential fluorination, nitration, and chlorination, suggesting analogous routes for the target compound with bromine introduction .

Safety and Stability :

- Nitroso compounds, including 1,3-Difluoro-2-nitrosobenzene, are often unstable and require storage under inert conditions. The target compound’s bromine substituents may further influence its decomposition profile .

Q & A

Q. What are the common synthetic routes for 1,3-Dibromo-5-fluoro-2-nitrosobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation, fluorination, and nitrosation steps. Key strategies include:

- Halogenation : Bromine introduction via electrophilic substitution on fluorinated benzene derivatives, using catalysts like FeBr₃ .

- Nitrosation : Conversion of nitro groups to nitroso using reducing agents (e.g., SnCl₂/HCl) under controlled pH to avoid over-reduction .

- Optimization : Reaction yields improve with low-temperature conditions (0–5°C) for nitrosation and inert atmospheres (N₂/Ar) to prevent oxidation .

Example Protocol:

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | Br₂, FeBr₃, 80°C | Bromination | |

| 2 | HNO₃/H₂SO₄, 50°C | Nitration | |

| 3 | SnCl₂/HCl, 0°C | Nitroso formation |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -160 ppm for aromatic F), while ¹H NMR detects coupling between protons and substituents .

- MS (Mass Spectrometry) : High-resolution MS confirms molecular weight (C₆H₂Br₂FNO; theoretical MW: 290.89 g/mol) and isotopic patterns from bromine .

- IR Spectroscopy : Nitroso (N=O) stretch at ~1500–1600 cm⁻¹ and C-Br at ~500–600 cm⁻¹ .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; local exhaust recommended during synthesis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : In airtight containers under nitrogen, away from light (prevents nitroso decomposition) .

Hazard Codes (GHS):

| Hazard | Code | Reference |

|---|---|---|

| Skin Irritation | H315 | |

| Acute Toxicity | H301 |

Advanced Research Questions

Q. How do the electronic effects of bromo, fluoro, and nitroso groups influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine (σp ≈ +0.15) and nitroso (σp ≈ +1.27) groups activate the ring for NAS at meta/para positions, while bromine (σp ≈ +0.23) directs substitution ortho/para .

- Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates. For example, measure NAS rates with ammonia or alkoxides in polar aprotic solvents (DMF/DMSO) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Case Study:

Replacing nitroso with nitro reduces NAS activity due to weaker electron withdrawal (σp for NO₂ ≈ +1.24 vs. nitroso ≈ +1.27) .

Q. How can this compound be utilized in synthesizing fluorinated pharmaceuticals, and what methodological challenges arise?

Methodological Answer:

- Applications : Serves as a precursor for fluorinated β-lactam antibiotics or kinase inhibitors. The nitroso group enables cyclization reactions, while fluorine enhances bioavailability .

- Challenges :

- Instability : Nitroso derivatives decompose under acidic/oxidizing conditions. Stabilize via in-situ generation or use scavengers (e.g., TEMPO) .

- Regioselectivity : Competing substituent effects require careful optimization of reaction conditions (e.g., Lewis acids like BF₃·Et₂O to direct substitutions) .

Example Route for Anticancer Agent:

NAS with pyridine to introduce N-heterocycle.

Reduction of nitroso to amine for further functionalization .

Q. When encountering contradictory data in reaction yields (e.g., 30% vs. 70%), what analytical approaches resolve discrepancies?

Methodological Answer:

- Root-Cause Analysis :

- Reproducibility : Standardize solvent drying (molecular sieves) and reagent quality (e.g., anhydrous SnCl₂) .

- Kinetic Profiling : Vary temperature/time to identify optimal windows (e.g., Arrhenius plots for activation energy) .

Case Example:

Discrepancies in nitrosation yields (30% vs. 70%) resolved by controlling HCl concentration (excess HCl increases side reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.